2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one 2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 353260-21-6
VCID: VC21518606
InChI: InChI=1S/C11H9FN2OS/c12-9-3-1-8(2-4-9)7-16-11-13-6-5-10(15)14-11/h1-6H,7H2,(H,13,14,15)
SMILES: C1=CC(=CC=C1CSC2=NC=CC(=O)N2)F
Molecular Formula: C11H9FN2OS
Molecular Weight: 236.27g/mol

2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one

CAS No.: 353260-21-6

Cat. No.: VC21518606

Molecular Formula: C11H9FN2OS

Molecular Weight: 236.27g/mol

* For research use only. Not for human or veterinary use.

2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one - 353260-21-6

Specification

CAS No. 353260-21-6
Molecular Formula C11H9FN2OS
Molecular Weight 236.27g/mol
IUPAC Name 2-[(4-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Standard InChI InChI=1S/C11H9FN2OS/c12-9-3-1-8(2-4-9)7-16-11-13-6-5-10(15)14-11/h1-6H,7H2,(H,13,14,15)
Standard InChI Key ADMAASSUBQDVAI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CSC2=NC=CC(=O)N2)F
Canonical SMILES C1=CC(=CC=C1CSC2=NC=CC(=O)N2)F

Introduction

Chemical Structure and Properties

Structural Features

2-((4-Fluorobenzyl)thio)pyrimidin-4(3H)-one belongs to the pyrimidin-4(3H)-one family, featuring a pyrimidine core with a ketone group at position 4 and a thioether linkage at position 2. The compound's structure can be characterized by:

  • Core structure: Pyrimidin-4(3H)-one

  • Position 2: (4-Fluorobenzyl)thio substituent

  • Position 4: Ketone group (part of the 4(3H)-one structure)

  • Position 3: Hydrogen (which can be substituted to create derivatives)

The 4-fluorobenzyl group features a para-fluorine substitution on the aromatic ring, which enhances its lipophilicity and potential membrane permeability. The thioether linkage (-S-) between the pyrimidine core and the benzyl group serves as an important pharmacophore that may influence the compound's biological activity profile.

Physical and Chemical Properties

While specific experimental data for 2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one is limited in the available literature, its properties can be reasonably predicted based on structural features and related compounds:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC11H9FN2OSBased on structural composition
Molecular Weight~236.26 g/molCalculated from atomic weights
Physical StateCrystalline solidTypical for similar pyrimidine derivatives
SolubilityLimited water solubility; soluble in organic solventsBased on lipophilic character
LogP~2.3-2.8Estimated from similar structures with thioether linkages
Melting Point~180-220°CComparable to related pyrimidinone compounds
StabilityRelatively stable at room temperatureBased on related pyrimidine structures

The presence of the fluorine atom in the para position of the benzyl group likely imparts enhanced metabolic stability compared to non-fluorinated analogues, as fluorine substitution often increases resistance to oxidative metabolism.

Synthetic Approaches

General Synthetic Routes

The synthesis of 2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one can be approached through several methods based on established procedures for similar compounds. Potential synthetic routes include:

Nucleophilic Substitution Route

A common approach involves nucleophilic substitution of a suitable 2-halopyrimidin-4(3H)-one precursor with 4-fluorobenzyl mercaptan:

  • Starting with 2-chloropyrimidin-4(3H)-one

  • Reaction with 4-fluorobenzyl mercaptan in the presence of a base (e.g., potassium carbonate)

  • Purification to obtain the target compound

This approach parallels the method described for aminopyrimidine derivatives where "2,4-dichloropyrimidine (1, 1 equiv.) in chloroform (10 mL), various nucleophiles (1 equiv.) and TEA (1.3 equiv.) were added at room temperature" .

Thionation-Alkylation Approach

An alternative approach involves:

  • Conversion of pyrimidin-4(3H)-one to its 2-thioxo derivative using thionation agents

  • Alkylation of the resulting 2-thioxopyrimidin-4(3H)-one with 4-fluorobenzyl halide

  • Purification to yield the desired compound

Key Reaction Conditions

Based on synthetic methods used for related compounds, optimal reaction conditions might include:

Reaction StepConditionsCatalyst/BaseSolventTemperatureTime
Nucleophilic SubstitutionBasicTEA or K2CO3Chloroform or DMF25-50°C4-8 hours
ThionationAcidic/NeutralLawesson's reagentToluene80-110°C3-5 hours
AlkylationBasicK2CO3Acetone50-60°C2-4 hours

The synthesis approach would likely follow similar procedures to those used for compound series described in the literature, where "intermediates 2a–2r were prepared via the nucleophilic substitution of commercially available 1 and various nucleophiles" .

Structural FeaturePotential Impact on Activity
Pyrimidin-4(3H)-one coreServes as a hydrogen bond acceptor/donor for target binding
Thioether linkage at position 2Enhances flexibility and provides key pharmacophore interactions
4-Fluorobenzyl groupIncreases lipophilicity and metabolic stability; may improve target selectivity
Position 3 (N-H)Offers site for potential derivatization to enhance activity or pharmacokinetics

The impact of these features can be extrapolated from related compounds, as seen in studies where "the aminopyrimidine core formed key interactions with the hinge region" of target proteins .

Comparison with Related Compounds

Structural Analogues

2-((4-Fluorobenzyl)thio)pyrimidin-4(3H)-one shares structural similarities with several classes of compounds that have established biological activities:

Compound ClassSimilaritiesDifferencesNotable Activities
2-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-oneThioether linkage; Halogenated benzyl groupExtended ring system; Additional substituentsPotential anticancer activity; EGFR inhibition
Aminopyrimidine PLK4 inhibitorsPyrimidine coreDifferent substitution patternPLK4 inhibition (IC50 values in nanomolar range)
Furo[2,3-d]pyrimidin-4-ylsulfanyl compoundsPyrimidine core with sulfur linkageFused ring systemVarious biological activities

The related compound "2-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one" has been explored for "cytotoxic, antimicrobial, and anti-inflammatory activities due to their structural resemblance to nucleotide analogs".

Pharmacophore Analysis

Key pharmacophore features that might contribute to biological activity include:

  • The pyrimidinone ring serving as a hydrogen bond acceptor/donor

  • The thioether linkage providing conformational flexibility

  • The fluorine atom potentially engaging in hydrogen bonding or lipophilic interactions

  • The aromatic benzyl group facilitating π-π stacking with target proteins

These features parallel the binding mode described for related compounds where "the aminopyrimidine core formed key interactions with the hinge region, where the morpholine ring extends towards the solvent region and the right substituent group extends to the hydrophobic cavity next to the DFG motif" .

Modification SitePotential ModificationsExpected Impact
Position 3 (N-H)Introduction of alkyl/aryl groupsAltered selectivity and pharmacokinetics
Fluorine position on benzyl groupOrtho, meta substitutionsModified binding affinity and metabolic stability
Thioether linkageReplacement with sulfoxide, sulfoneChanged electronic properties and binding mode
Pyrimidine ringIntroduction of additional substituentsEnhanced target selectivity and potency

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